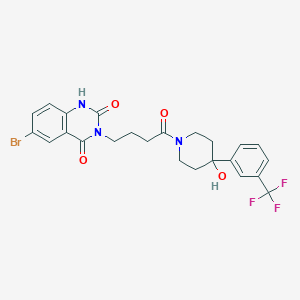
6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H23BrF3N3O4 and its molecular weight is 554.364. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application 1: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable but unknown transformation. The process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Methods of Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored. The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
- Results: The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application 2: Synthesis of Imidazole Containing Compounds
- Summary of Application: Although not directly related to the compound you mentioned, imidazole is a five-membered heterocyclic moiety that possesses broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results: Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
Application 3: Formal Anti-Markovnikov Hydromethylation of Alkenes
- Summary of Application: This compound could potentially be used in the formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation. The process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Methods of Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored. The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
- Results: The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application 4: Synthesis of Stimuli-Responsive Fluorescent Organo-Gelator
- Summary of Application: Although not directly related to the compound you mentioned, 6-Bromo-3-pyridinecarboxaldehyde can be used as a starting material in the synthesis of 2-(3′,5′-bis(trifluoromethyl)biphenyl-4-yl)-3-(6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-yl)acrylonitrile (Py-CN-TFMBE), which can have many potential applications as a stimuli-responsive fluorescent organo-gelator .
- Methods of Application: The synthesis of Py-CN-TFMBE involves the use of 6-Bromo-3-pyridinecarboxaldehyde as a starting material .
- Results: The synthesized Py-CN-TFMBE can have many potential applications as a stimuli-responsive fluorescent organo-gelator .
Propiedades
IUPAC Name |
6-bromo-3-[4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrF3N3O4/c25-17-6-7-19-18(14-17)21(33)31(22(34)29-19)10-2-5-20(32)30-11-8-23(35,9-12-30)15-3-1-4-16(13-15)24(26,27)28/h1,3-4,6-7,13-14,35H,2,5,8-12H2,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMKUVKRZNAQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrF3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)
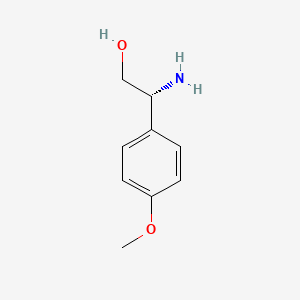
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)
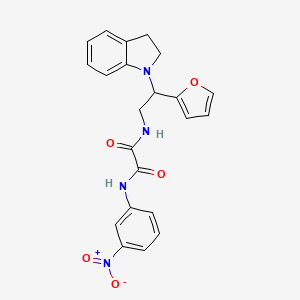
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)
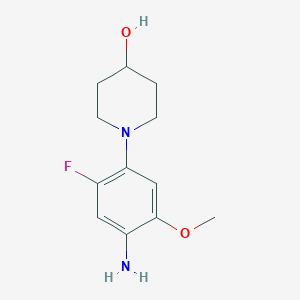
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)
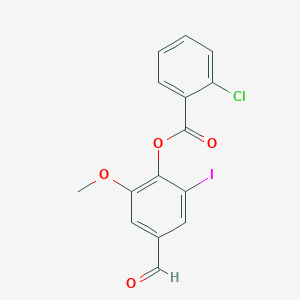
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)